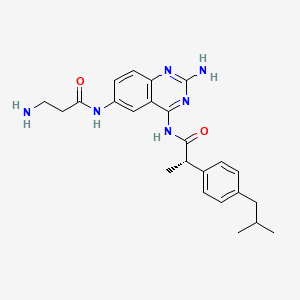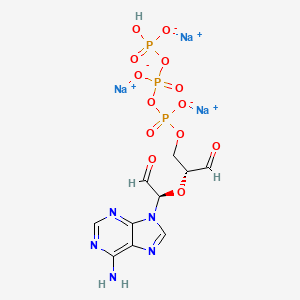
Oxidized ATP (trisodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxidized adenosine triphosphate (trisodium salt) is a derivative of adenosine triphosphate that has been chemically modified to include two aldehyde groups at the 2’ and 3’ positions of the ribose sugar. This compound is known for its ability to irreversibly inhibit purinergic receptors, particularly the P2X7 receptor, making it a valuable tool in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxidized adenosine triphosphate (trisodium salt) typically involves the oxidation of adenosine triphosphate using periodate. The reaction is carried out in an aqueous solution at a controlled pH to ensure the selective oxidation of the ribose moiety without affecting the adenine base or the triphosphate chain .
Industrial Production Methods
Industrial production of oxidized adenosine triphosphate (trisodium salt) follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidized adenosine triphosphate (trisodium salt) primarily undergoes reactions typical of aldehydes and phosphates. These include:
Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.
Reduction: The aldehyde groups can be reduced back to hydroxyl groups.
Substitution: The aldehyde groups can react with nucleophiles to form Schiff bases or other derivatives.
Common Reagents and Conditions
Oxidation: Periodate is commonly used for the initial oxidation.
Reduction: Sodium borohydride or other mild reducing agents can be used.
Substitution: Amines or hydrazines are typical nucleophiles for forming Schiff bases.
Major Products
Oxidation: Carboxylated adenosine triphosphate derivatives.
Reduction: Adenosine triphosphate with restored hydroxyl groups.
Substitution: Schiff bases or hydrazone derivatives.
Applications De Recherche Scientifique
Oxidized adenosine triphosphate (trisodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent for labeling nucleotide-binding sites in enzymes.
Biology: Acts as an irreversible inhibitor of P2X7 receptors, useful in studying purinergic signaling.
Medicine: Investigated for its potential in modulating immune responses and inflammation.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
Mécanisme D'action
Oxidized adenosine triphosphate (trisodium salt) exerts its effects by covalently modifying lysine residues at the nucleotide-binding sites of enzymes and receptors. This modification leads to the irreversible inhibition of the P2X7 receptor, preventing the receptor from responding to adenosine triphosphate and thereby modulating downstream signaling pathways involved in inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine triphosphate: The parent compound, which is a key energy carrier in cells.
Adenosine diphosphate: A related compound with two phosphate groups.
Adenosine monophosphate: A related compound with one phosphate group.
Uniqueness
Oxidized adenosine triphosphate (trisodium salt) is unique due to its irreversible inhibition of the P2X7 receptor, a property not shared by its non-oxidized counterparts. This makes it particularly valuable for studying the role of P2X7 in various physiological and pathological processes .
Propriétés
Formule moléculaire |
C10H11N5Na3O13P3 |
|---|---|
Poids moléculaire |
571.11 g/mol |
Nom IUPAC |
trisodium;[[[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O13P3.3Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)26-6(1-16)3-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t6-,7+;;;/m0.../s1 |
Clé InChI |
FONDUACPXCWSBT-PXJNTPRPSA-K |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])C=O)N.[Na+].[Na+].[Na+] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])C=O)N.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




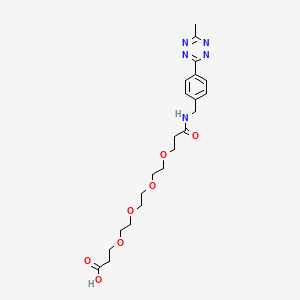
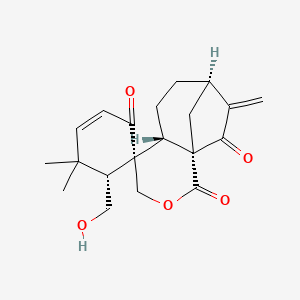




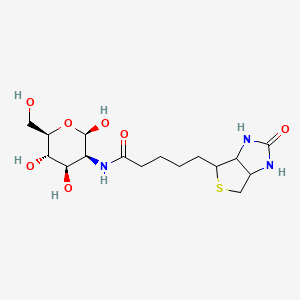
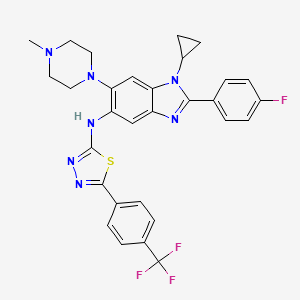
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
